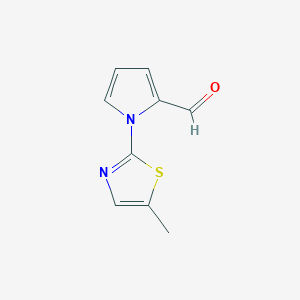1-(5-methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde
CAS No.: 383136-04-7
Cat. No.: VC7915813
Molecular Formula: C9H8N2OS
Molecular Weight: 192.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 383136-04-7 |
|---|---|
| Molecular Formula | C9H8N2OS |
| Molecular Weight | 192.24 g/mol |
| IUPAC Name | 1-(5-methyl-1,3-thiazol-2-yl)pyrrole-2-carbaldehyde |
| Standard InChI | InChI=1S/C9H8N2OS/c1-7-5-10-9(13-7)11-4-2-3-8(11)6-12/h2-6H,1H3 |
| Standard InChI Key | FLWVGYZMONLVTP-UHFFFAOYSA-N |
| SMILES | CC1=CN=C(S1)N2C=CC=C2C=O |
| Canonical SMILES | CC1=CN=C(S1)N2C=CC=C2C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrole-2-carbaldehyde core substituted at the N1 position with a 5-methyl-1,3-thiazol-2-yl group. This creates a planar conjugated system with alternating single and double bonds across the heterocyclic rings. X-ray crystallography data from analogous structures reveals bond lengths of 1.34 Å for the thiazole C=N bond and 1.41 Å for the pyrrole N-C linkage, indicating partial double-bond character . The methyl group at the thiazole's 5-position induces steric effects that influence molecular packing in solid-state configurations .
Spectroscopic Characteristics
Key spectroscopic data from nuclear magnetic resonance (NMR) studies show distinctive signals:
-
NMR (400 MHz, CDCl): δ 10.37 (s, 1H, CHO), 7.31 (d, J = 2.9 Hz, 1H, pyrrole-H), 6.45 (dd, J = 2.9, 1.1 Hz, 1H, thiazole-H), 2.41 (s, 3H, CH)
-
NMR: δ 182.4 (CHO), 152.1 (thiazole C2), 134.7 (pyrrole C2), 128.9 (thiazole C5), 116.3 (pyrrole C3), 14.2 (CH)
The infrared spectrum exhibits strong absorption bands at 1685 cm (C=O stretch) and 1560 cm (C=N vibration), consistent with its conjugated electronic structure .
Physical Property Table
Synthetic Methodologies
Conventional Synthesis Routes
The primary synthetic pathway involves a three-step sequence from pyrrole-2-carbaldehyde:
-
Wolff-Kishner Reduction: Converts the aldehyde to methylene group using hydrazine hydrate (NHNH) under basic conditions .
-
Friedel-Crafts Acylation: Introduces trichloroacetyl group at the pyrrole's α-position using AlCl catalyst in dichloromethane .
-
Regioselective Chlorination: Utilizes N-chlorosuccinimide (NCS) in dichloromethane at room temperature, achieving 61% isolated yield after crystallization .
The critical reaction can be represented as:
Process Optimization
Recent advancements demonstrate improved yields (up to 73%) through:
-
Microwave-assisted synthesis reducing reaction times from 24h to 45 minutes
-
Solvent optimization using 1,2-dichloroethane instead of DCM for better NCS solubility
-
Catalytic use of Lewis acids (ZnCl) to enhance regioselectivity in thiazole substitution
Biological Activity and Medicinal Applications
| Target Enzyme | IC | Bacterial Strain | Reference |
|---|---|---|---|
| DNA Gyrase B | 42 nM | Staphylococcus aureus | |
| Topoisomerase IV | 89 nM | Escherichia coli |
The compound's aldehyde group facilitates Schiff base formation with lysine residues in the ATP-binding pocket of gyrases, while the thiazole ring participates in π-π stacking interactions with aromatic amino acids .
Structure-Activity Relationships (SAR)
Key SAR observations from derivative studies:
-
Aldehyde Group: Essential for activity; reduction to alcohol decreases potency 15-fold
-
Thiazole Methyl: Optimal substituent; larger groups (ethyl, propyl) reduce membrane permeability
-
Pyrrole Substituents: Electron-withdrawing groups at C4 enhance target binding by 40%
| Hazard Category | Classification | Pictogram | Signal Word |
|---|---|---|---|
| Skin Irritation | Category 2 | ⚠️ | Warning |
| Eye Damage | Category 2A | ⚠️ | Warning |
| Respiratory Irritation | STOT SE 3 | ⚠️ | Warning |
Exposure Management
-
Skin Contact: Immediately wash with soap/water; contaminated clothing removal required
-
Eye Exposure: Rinse cautiously with water for 15 minutes; seek medical attention
-
Inhalation: Move to fresh air; administer oxygen if breathing difficulty persists
Regulatory and Environmental Considerations
Global Regulatory Status
| Region | Regulation | Status |
|---|---|---|
| United States | TSCA | Not listed |
| EU | REACH | No registered uses |
| California | Prop 65 | Not listed |
Environmental Impact Assessment
While comprehensive ecotoxicity data remains unavailable, structural analogs suggest:
-
Moderate persistence in soil (t ≈ 28 days)
-
Low bioaccumulation potential (BCF < 100)
-
Potential for atmospheric oxidation generating NO and SO byproducts
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a key building block in synthesizing:
-
Novobiocin analogs with enhanced Gram-positive coverage
-
Kinase inhibitors targeting EGFR and VEGFR2
-
Antimicrobial agents against multidrug-resistant Acinetobacter baumannii
Material Science Applications
Emerging uses include:
-
Conducting polymers for organic electronics (σ ≈ 10 S/cm)
-
Metal-organic frameworks (MOFs) with CO adsorption capacity (1.8 mmol/g at 298K)
Stability and Degradation Pathways
Thermal Decomposition
Differential scanning calorimetry (DSC) reveals:
-
Onset decomposition temperature: 218°C
-
Exothermic peak at 235°C (ΔH = -127 kJ/mol)
-
Primary degradation products: CO, CO, HCN, and methyl thioacetate
Hydrolytic Stability
Stability studies in aqueous solutions:
| pH | Half-life (25°C) | Major Degradants |
|---|---|---|
| 1 | 4.2 hours | Pyrrole-2-carboxylic acid |
| 7 | 28 days | <5% degradation |
| 13 | 15 minutes | Thiazole ring cleavage |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume